3-(2,2-Difluoroethoxy)-5-nitroaniline is an organic compound characterized by its unique structure, which includes a difluoroethoxy group and a nitroaniline moiety. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential applications as a synthetic intermediate and in pharmaceutical development.
The compound can be synthesized through various chemical reactions involving starting materials such as 2,2-difluoroethanol and nitroaniline derivatives. Its synthesis and applications have been documented in several patents and scientific literature, highlighting its relevance in chemical research and industry .
3-(2,2-Difluoroethoxy)-5-nitroaniline is classified as an aromatic amine due to the presence of the aniline group, along with being a fluorinated compound due to the difluoroethoxy substituent. It falls under the category of nitro compounds, which are known for their reactivity and utility in various chemical transformations.
The synthesis of 3-(2,2-Difluoroethoxy)-5-nitroaniline can be accomplished through several methods:
The molecular formula of 3-(2,2-Difluoroethoxy)-5-nitroaniline is . The structure consists of:
3-(2,2-Difluoroethoxy)-5-nitroaniline can undergo various chemical reactions:
The mechanism by which 3-(2,2-Difluoroethoxy)-5-nitroaniline exerts its effects largely depends on its application:
3-(2,2-Difluoroethoxy)-5-nitroaniline has several scientific uses:
The compound 3-(2,2-Difluoroethoxy)-5-nitroaniline represents a specialized class of aniline derivatives where a difluoroalkoxy moiety is strategically coupled with an electron-deficient nitroaniline core. Its historical significance is rooted in the broader evolution of heterocyclic chemistry, which has dominated pharmaceutical development for over two centuries. Heterocycles constitute >59% of FDA-approved drugs, with nitrogen-containing variants like pyridines, imidazoles, and indoles serving as structural backbones for therapeutic agents [7]. The intentional incorporation of fluorinated groups emerged prominently in the late 20th century, driven by the need to fine-tune drug-like properties such as metabolic stability and membrane permeability. The difluoroethoxy (–OCH₂CF₂H) group in this compound exemplifies this trend, leveraging fluorine’s high electronegativity to influence electronic distribution and lipophilicity [4].
The synthesis of such hybrids became feasible through advances in aromatic nucleophilic substitution (SNAr) and catalytic etherification. For instance, the nitro group at the meta position activates the aromatic ring for displacement by nucleophiles like 2,2-difluoroethanol, while the para-amino group directs regioselectivity. This regiochemical control is critical for generating scaffolds applicable to heterocyclic pharmacophores. As noted in the Molecules Special Issue on Modern Trends in Heterocyclic Chemistry, catalysis—particularly transition-metal-mediated reactions—has accelerated access to complex architectures from precursors like this aniline derivative [4]. Its role as a synthon is evident in routes to benzoxazoles and quinoxalines, where cyclization reactions exploit the reactivity of both amino and nitro groups [8].
Table 1: Physicochemical Properties of 3-(2,2-Difluoroethoxy)-5-nitroaniline
Property | Value/Description | Significance |
---|---|---|
Molecular Formula | C₈H₈F₂N₂O₃ | Confirms elemental composition |
Molecular Weight | 218.16 g/mol | Impacts pharmacokinetics |
Key Functional Groups | -NH₂, -NO₂, -OCH₂CF₂H | Dictates reactivity & interactions |
LogP (Predicted) | 1.2–1.8 | Moderate lipophilicity for membrane permeability |
Hydrogen Bond Acceptors | 5 | Enhances solubility & target binding |
Difluoroalkoxy-nitroaniline hybrids occupy a strategic niche in drug discovery due to their dual capacity for target engagement and synthetic versatility. The difluoroethoxy group (–OCH₂CF₂H) profoundly influences pharmacokinetics: fluorine atoms reduce basicity and polar surface area, enhancing blood-brain barrier penetration relative to non-fluorinated analogs. Additionally, the gem-difluorine motif imparts metabolic resistance by deterring oxidative degradation, a feature validated in probes like CCT251236, where fluorination improved oral bioavailability [2]. Concurrently, the nitro group serves as a versatile handle for bioactivation or further elaboration. In phenotypic screens targeting stress pathways (e.g., HSF1), nitroaromatics enable selective inhibition of oncogenic transcription factors, as demonstrated in bisamide-based chemical probes [2].
Structurally, these hybrids act as precursors to privileged heterocycles. For example:
Table 2: Applications of Difluoroalkoxy-Nitroaniline Hybrids in Drug Discovery
Hybrid Structure | Target Heterocycle | Therapeutic Application |
---|---|---|
3-(2,2-Difluoroethoxy)-5-nitroaniline → Benzimidazole | Benzimidazole | Kinase inhibitors |
3-(2,2-Difluoroethoxy)-5-nitroaniline + Alkyne → Triazole | 1,2,3-Triazole | Antibacterial agents |
Reduction → 5-Amino-aniline derivative | Indole (via Fischer cyclization) | Serotonin receptor modulators |
In synthetic methodology, these compounds enable catalytic C–N bond formations. Palladium-catalyzed aminations leverage the electron-deficient ring for Buchwald-Hartwig couplings, generating diarylamine motifs central to kinase inhibitors. Furthermore, the nitro group facilitates chemo-selective reductions to anilines using SnCl₂ or catalytic hydrogenation, permitting late-stage diversification. As emphasized in the Department of Chemistry module at the University of Liverpool, such functional group interconversions are foundational to constructing "chemical space" for bioactive molecules [1]. Recent innovations include photocatalytic denitration strategies to access deoxygenated analogs, expanding SAR landscapes for oncology targets [4].
Table 3: Key Synthetic Routes to Derivatives
Reaction | Conditions | Product | Yield |
---|---|---|---|
Benzimidazole Formation | o-Phenylenediamine, Na₂S₂O₅, DMSO, 110°C | 2-(Difluoroethoxy)-5-nitrobenzimidazole | 78% |
CuAAC Click Chemistry | Sodium ascorbate, CuSO₄, t-BuOH/H₂O | 1,2,3-Triazole conjugate | 92% |
Catalytic Hydrogenation | Pd/C, H₂ (1 atm), EtOH | 3-(2,2-Difluoroethoxy)-1,5-diaminobenzene | 85% |
Core Compounds Cited:
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0